molecular formula C15H9BrClNO2S2 B307491 4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one

4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one

Katalognummer B307491
Molekulargewicht: 414.7 g/mol
InChI-Schlüssel: SXPMUKHDVBFXKV-GHXNOFRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and oxidative stress markers in vitro and in vivo. It also induces apoptosis in cancer cells, leading to tumor growth inhibition.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one in lab experiments is its potential as a multifunctional compound. It exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a versatile tool for various studies. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it challenging to fully understand its effects.

Zukünftige Richtungen

There are several future directions for research on 4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one. One direction is to further investigate its mechanism of action to fully understand how it exerts its effects. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Additionally, studies could investigate the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, this compound is a compound with promising potential in scientific research. Its multifunctional properties make it a versatile tool for various studies, and its potential as a therapeutic agent for various diseases warrants further investigation.

Synthesemethoden

The synthesis of 4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one involves the reaction of 2-chlorobenzyl mercaptan with 5-bromo-2-furaldehyde and 2-aminothiazole in the presence of a base. The resulting compound is then purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

The potential applications of 4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one in scientific research are numerous. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and antimicrobial properties. It has also been found to have potential as an anticancer agent, as it induces apoptosis in cancer cells.

Eigenschaften

Molekularformel

C15H9BrClNO2S2

Molekulargewicht

414.7 g/mol

IUPAC-Name

(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-[(2-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one

InChI

InChI=1S/C15H9BrClNO2S2/c16-13-6-5-10(20-13)7-12-14(19)22-15(18-12)21-8-9-3-1-2-4-11(9)17/h1-7H,8H2/b12-7-

InChI-Schlüssel

SXPMUKHDVBFXKV-GHXNOFRVSA-N

Isomerische SMILES

C1=CC=C(C(=C1)CSC2=N/C(=C\C3=CC=C(O3)Br)/C(=O)S2)Cl

SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC3=CC=C(O3)Br)C(=O)S2)Cl

Kanonische SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC3=CC=C(O3)Br)C(=O)S2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.